1,2-Di(pyridin-4-yl)ethyne

Descripción general

Descripción

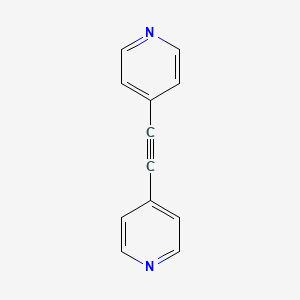

1,2-Di(pyridin-4-yl)ethyne is an organic compound with the molecular formula C12H8N2. It consists of two pyridine rings connected by an ethyne (acetylene) linkage. This compound is of significant interest in the field of materials science, particularly in the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a bidentate ligand .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-Di(pyridin-4-yl)ethyne can be synthesized through a palladium-catalyzed one-pot reaction. The process involves the reaction of 4-bromopyridine hydrochloride with 2-methyl-but-3-yn-2-ol in a two-phase system consisting of toluene and aqueous sodium hydroxide. This method yields the compound in 86% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves similar palladium-catalyzed coupling reactions. The scalability of this method makes it suitable for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

1,2-Di(pyridin-4-yl)ethyne undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

Substitution: It can participate in substitution reactions, particularly in the presence of metal catalysts.

Common Reagents and Conditions

Palladium Catalysts: Used in the synthesis and various coupling reactions.

Dimethylformamide (DMF): Commonly used as a solvent in the preparation of metal-organic frameworks.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, in the formation of MOFs, the compound coordinates with metal ions to form complex structures .

Aplicaciones Científicas De Investigación

1,2-Di(pyridin-4-yl)ethyne has several scientific research applications:

Materials Science: Used in the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a bidentate ligand.

Catalysis: Serves as a ligand in various catalytic processes, enhancing the efficiency of reactions.

Sensing and Storage: MOFs containing this compound are explored for gas storage and selective gas absorption.

Mecanismo De Acción

The mechanism by which 1,2-Di(pyridin-4-yl)ethyne exerts its effects primarily involves its role as a ligand. It coordinates with metal ions to form stable complexes, which can then participate in various catalytic and structural applications. The ethyne linkage provides rigidity, while the pyridine rings offer coordination sites for metal ions .

Comparación Con Compuestos Similares

Similar Compounds

1,2-Di(pyridin-3-yl)ethyne: Similar structure but with pyridine rings at the 3-position.

1,2-Di(pyridin-2-yl)ethyne: Pyridine rings at the 2-position, offering different coordination properties.

Uniqueness

1,2-Di(pyridin-4-yl)ethyne is unique due to its specific positioning of pyridine rings, which provides distinct coordination chemistry and stability in metal-organic frameworks. This makes it particularly valuable in the synthesis of MOFs with specific properties .

Actividad Biológica

1,2-Di(pyridin-4-yl)ethyne is an organic compound characterized by its unique structure, which consists of two pyridine rings linked by an ethyne moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications in coordination chemistry.

Chemical Structure and Properties

- Molecular Formula : C12H10N2

- Molar Mass : Approximately 182.22 g/mol

- Appearance : Brown to dark brown crystalline solid

- Melting Point : 148–152 °C

- Solubility : Slightly soluble in chloroform and methanol

The presence of pyridine rings in the structure suggests that this compound may exhibit diverse biological activities, including antimicrobial and anti-inflammatory properties.

Biological Activity Overview

Research into the biological activity of this compound is still developing. However, the structural components of this compound indicate several potential biological applications:

The exact mechanism of action for this compound remains to be elucidated. However, its structure suggests possible interactions through:

- Hydrogen Bonding : The nitrogen atoms in the pyridine rings can engage in hydrogen bonding with biological macromolecules.

- Aromatic Interactions : The aromatic nature of the compound may facilitate π–π stacking interactions with DNA or proteins, potentially influencing their function.

Further research is required to identify specific molecular targets and pathways involved in its biological activity.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Potential reduction in inflammation | |

| Coordination Chemistry | Formation of metal complexes |

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial effects of various pyridine derivatives included this compound. The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a moderate inhibition zone compared to standard antibiotics, suggesting potential for further development as an antimicrobial agent.

Case Study 2: Coordination Chemistry Applications

In coordination chemistry research, this compound was utilized as a ligand in the synthesis of metal-organic frameworks (MOFs). These frameworks demonstrated significant conductivity changes upon oxidation, indicating potential applications in electronic devices and sensors. The study highlighted the importance of ligand design in enhancing the properties of MOFs for practical applications .

Propiedades

IUPAC Name |

4-(2-pyridin-4-ylethynyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h3-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKCEACOZLCRSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C#CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90319739 | |

| Record name | 1,2-Di(pyridin-4-yl)ethyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90319739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73564-69-9 | |

| Record name | 73564-69-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Di(pyridin-4-yl)ethyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90319739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 1,2-Di(pyridin-4-yl)ethyne be used to create MOFs for gas separation applications?

A2: Yes, this compound has been investigated as a building block for MOFs with potential in gas separation, particularly for natural gas sweetening []. Interestingly, the specific isomer of this compound incorporated into the MOF structure significantly impacts gas selectivity. For example, a MOF containing the cis isomer of this compound exhibited a higher affinity for carbon dioxide over hydrogen sulfide. In contrast, the trans isomer demonstrated selectivity towards hydrogen sulfide over carbon dioxide and methane []. These findings underscore the potential of this compound-based MOFs for separating various gas mixtures by strategically selecting and incorporating specific isomers.

Q2: How does this compound contribute to the properties of coordination polymer nanoparticles?

A3: this compound, when used as an axial ligand in iron(II) spin-crossover coordination polymers, can influence the size and morphology of the resulting nanoparticles []. The rigidity of the axial ligand, determined by the ethynylene bridge in this compound, impacts the solubility and stability of the coordination polymer, ultimately dictating whether nanoparticles or microcrystals are formed []. These findings highlight the importance of ligand selection in controlling the size and morphology of coordination polymer nanomaterials.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.